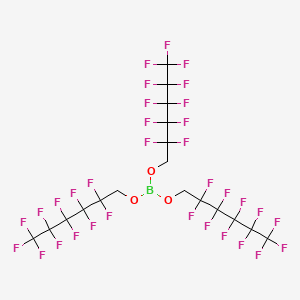

Tris(1h,1h-perfluorohexyl)borate

Description

Properties

IUPAC Name |

tris(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl) borate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6BF33O3/c20-4(21,7(26,27)10(32,33)13(38,39)16(44,45)46)1-53-19(54-2-5(22,23)8(28,29)11(34,35)14(40,41)17(47,48)49)55-3-6(24,25)9(30,31)12(36,37)15(42,43)18(50,51)52/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTFRKFTVRWFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6BF33O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

908.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tris 1h,1h Perfluorohexyl Borate and Analogues

Development of Novel Synthetic Routes to Perfluoroalkylborates

The primary and most direct synthetic route to trialkoxy borates, including Tris(1H,1H-perfluorohexyl)borate, is the esterification of boric acid with the corresponding alcohol. This well-established method involves reacting boric acid with three molar equivalents of the alcohol, in this case, 1H,1H-perfluorohexanol. asianpubs.org To drive the reaction to completion, the water produced during the condensation reaction is typically removed continuously, often through azeotropic distillation using a solvent like toluene (B28343) in a Dean-Stark apparatus. asianpubs.orgdergipark.org.tr

While this direct esterification is a foundational method, the field of organofluorine chemistry is rapidly advancing, with a focus on developing new reagents and catalysts for creating carbon-fluorine bonds and fluorinated molecules. cas.cn The synthesis of perfluorinated polymers, for instance, has successfully utilized nucleophilic aromatic substitution (NAS) reactions between fluorinated linkers and strong nucleophiles like alkoxides. mdpi.com Although not explicitly documented for this compound, such modern strategies highlight potential future pathways for developing more sophisticated or efficient syntheses of perfluoroalkylborates.

General methods for producing various borate (B1201080) esters are summarized below, forming the basis for the synthesis of their fluorinated analogues.

| Method | Precursors | Key Features | Reference |

| Direct Esterification | Boric Acid + Alcohol | Reaction driven by continuous removal of water via azeotropic distillation. A common and straightforward approach. | asianpubs.orgdergipark.org.tr |

| Transesterification | Trialkyl Borate (e.g., Trimethyl Borate) + Alcohol | An equilibrium-driven process where a higher-boiling alcohol displaces a lower-boiling one. | google.com |

| Reaction with Boron Trihalides | Boron Trichloride (B1173362) + Alcohol | A highly reactive method, but generates HCl as a byproduct. | thieme-connect.de |

| Reaction with Boric Anhydride | Boric Anhydride (B₂O₃) + Alcohol | Avoids the use of catalysts but can require more stringent conditions, such as elevated temperatures and pressures. | google.com |

Comparative Analysis of Synthetic Strategies for Fluorinated Triarylboranes

Fluorinated triarylboranes are important analogues that serve as potent Lewis acids. Their synthesis has been approached through several distinct strategies, primarily involving the formation of boron-carbon bonds with fluorinated aryl groups. cardiff.ac.uk A comparative analysis reveals trade-offs in precursor accessibility, reaction conditions, and scope.

One of the earliest and most fundamental methods is the reaction of a boron trihalide, such as boron trifluoride (BF₃), with an organometallic reagent like a Grignard reagent (ArMgX). nih.gov This approach, however, can sometimes lead to the formation of incompletely substituted products, such as phenyldifluoroborane or diphenylfluoroborane, if the Grignard reagent's reactivity is insufficient. nih.gov

A more recent and versatile strategy involves the use of potassium aryltrifluoroborates (ArBF₃K) as stable, solid precursors. These bench-stable salts can react with Grignard reagents to form the desired triarylboranes, providing a convenient route for creating structures with multiple fluoro-substituents. nih.gov Another key strategy is transmetalation, for example, reacting a pre-formed fluorinated triarylborane with an organoaluminum compound like trimethylaluminum (B3029685) to generate the corresponding fluorinated triarylalane. researchgate.net This highlights the interchangeability of synthetic intermediates in accessing different Lewis acids.

The table below offers a comparative overview of these synthetic strategies.

Regiospecific and Stereoselective Synthesis Approaches for Poly(azolyl)borates

Poly(azolyl)borates, often called "scorpionate" ligands, are another class of borate analogues where nitrogen-containing heterocycles are attached to a central boron atom. researchgate.net The synthesis of these ligands has historically been challenging in terms of controlling the exact placement of substituents, often resulting in mixtures of isomers.

The most common traditional route involves the reaction of a metal borohydride (B1222165) (e.g., NaBH₄) with a large excess of a pyrazole (B372694) derivative, typically in the absence of a solvent. nih.gov However, this method lacks regiochemical control when using unsymmetrically substituted pyrazoles.

A significant advancement is the development of a versatile synthetic method that operates under mild conditions and provides excellent regioselectivity. nih.govfigshare.com This approach utilizes the reaction of highly reactive haloboranes with pyrazolide anions formed in situ. The reaction demonstrates complete regioselectivity for a range of hindered pyrazoles, with the boron atom bonding to the nitrogen atom that is sterically less encumbered. nih.gov This level of control is a substantial improvement, allowing for the rational design of ligands with specific steric and electronic properties.

The regioselectivity of this modern synthetic approach is detailed in the following table.

| Pyrazole Substituent (R³) | Boron Attachment | Regioselectivity | Reference |

| Bulky groups (e.g., t-Bu, Ph) | Nitrogen atom farther from the R³ group | Complete regioselectivity observed | nih.gov |

| Less bulky groups (e.g., Me) | Mixture of regioisomers | Formation of multiple regioisomers was observed | nih.gov |

This refined synthetic control opens the door to creating highly tailored poly(azolyl)borate ligands, which were previously inaccessible, for applications in catalysis and materials science. nih.gov

Lewis Acidity and Anion Receptor Properties of Tris 1h,1h Perfluorohexyl Borate

Theoretical Frameworks for Quantifying Lewis Acidity in Organoboranes

Computational chemistry provides several robust methods for quantifying the Lewis acidity of organoboranes, offering insights that complement experimental data.

Fluoride (B91410) Ion Affinity (FIA): This is one of the most common computational methods for determining Lewis acidity. cardiff.ac.uk It calculates the change in enthalpy (or Gibbs free energy) associated with the binding of a fluoride anion to the Lewis acid in the gas phase (LA + F⁻ → [LAF]⁻). nih.gov A more negative FIA value indicates a stronger Lewis acid. Lewis acids with an FIA value greater than that of antimony pentafluoride (SbF₅) are classified as Lewis superacids. cardiff.ac.uknih.gov

Hydride Ion Affinity (HIA): Similar to FIA, HIA calculates the energy change for the binding of a hydride ion. This metric is considered a better probe for softer Lewis acids. cardiff.ac.uk

Global Electrophilicity Index (GEI): This intrinsic metric is derived from the electronic structure of the free Lewis acid. nih.gov It reflects the propensity of a molecule to accept electrons, providing a ranking of Lewis acidity that is not defined with respect to a specific base. nih.gov

Binding Energy Calculations: Computational studies can determine the binding energies of boranes with various Lewis bases, such as trimethylamine (B31210) (NMe₃) or trimethylphosphine (B1194731) (PMe₃). The strength of this interaction serves as a direct measure of the borane's Lewis acidity, allowing for systematic comparisons across a wide range of compounds. nih.gov For example, studies on tris(fluoroaryl)boranes have shown that the placement of fluorine atoms on the aryl rings can systematically tune the Lewis acidity. nih.gov

Experimental Determination of Lewis Acidity for Perfluorinated Boranes

Several experimental techniques are widely used to measure the effective Lewis acidity of boranes in solution. These methods typically involve monitoring the change in a spectroscopic signal of a probe molecule upon its interaction with the Lewis acid.

The Gutmann-Beckett Method: This is one of the most common and convenient methods for assessing Lewis acidity. researchgate.net It utilizes a Lewis base probe, typically triethylphosphine (B1216732) oxide (Et₃PO), and measures the change in its ³¹P Nuclear Magnetic Resonance (NMR) chemical shift upon forming an adduct with the Lewis acid. cardiff.ac.uknih.gov The interaction of the Lewis acid with the basic oxygen atom of Et₃PO causes a deshielding of the adjacent phosphorus atom, resulting in a downfield shift (Δδ) in the ³¹P NMR spectrum. cardiff.ac.uk This shift is then used to calculate an Acceptor Number (AN), where a higher AN value corresponds to greater Lewis acidity. cardiff.ac.uknih.gov The method is valued for its experimental simplicity. nih.gov

The Childs Method: This alternative NMR-based technique employs trans-crotonaldehyde as the probe molecule. nih.govnih.gov The Lewis acid coordinates to the carbonyl oxygen of the crotonaldehyde (B89634), and the resulting change in the ¹H NMR chemical shift of the aldehydic proton (H3) is measured. nih.gov The relative acidity is scaled against a reference, such as boron tribromide. nih.gov However, the weak donor strength of crotonaldehyde can limit its applicability to only very strong Lewis acids, and the measurement can sometimes be obscured by secondary interactions. researchgate.net

Comparative Studies of Lewis Acidity with Other Fluorinated Boranes (e.g., Tris(pentafluorophenyl)borane)

Comparative studies are crucial for understanding how structural modifications, such as the number and position of fluorine atoms or the presence of spacer atoms, influence Lewis acidity. Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is a well-established and powerful Lewis acid that often serves as a benchmark in these studies. mdpi.com

Research comparing fluorinated triaryl borates (B(OArF)₃) with their borane (B79455) counterparts like B(C₆F₅)₃ has revealed intriguing discrepancies between experimental and computational results.

Experimental Observations (Gutmann-Beckett Method): Experimentally, borates such as tris(pentafluorophenyl)borate, B(OC₆F₅)₃, have been shown to be stronger Lewis acids than B(C₆F₅)₃. The ³¹P NMR chemical shift change (Δδ) for the Et₃PO adduct is significantly larger for B(OC₆F₅)₃ (34.5 ppm) compared to B(C₆F₅)₃ (25.5 ppm), indicating higher Lewis acidity for the borate (B1201080). cardiff.ac.uk This suggests that the introduction of an oxygen atom spacer between the boron center and the perfluorinated aryl ring enhances the effective Lewis acidity in solution. cardiff.ac.uk

Theoretical Calculations (FIA/HIA): In contrast, computational methods show the opposite trend. The calculated Fluoride Ion Affinity (FIA) for B(OC₆F₅)₃ is significantly lower (indicating weaker acidity) than that of B(C₆F₅)₃. cardiff.ac.uk This discrepancy suggests that the Lewis acidity measured experimentally in solution is not solely governed by the intrinsic electronic properties of the molecule but is also influenced by factors like steric effects or dispersion forces arising from the interaction between the ligand sphere and the Lewis base probe. cardiff.ac.uk

Below is a table comparing the Lewis acidity of B(OC₆F₅)₃ and B(C₆F₅)₃ using different metrics.

| Compound | Gutmann-Beckett (Δδ ³¹P ppm) | Childs Method (Δδ ¹H ppm) | FIA (kJ mol⁻¹) | HIA (kJ mol⁻¹) |

|---|---|---|---|---|

| B(OC₆F₅)₃ | 34.5 | 0.40 | 419 | 411 |

| B(C₆F₅)₃ | 25.5 | 1.05 | 454 | 497 |

Data sourced from reference cardiff.ac.uk.

Anion Abstraction and Coordination Dynamics in Borate Systems

The strong Lewis acidity of perfluorinated boranes and borates makes them effective anion receptors. This property is fundamental to their application in catalysis and materials science, where they can abstract anions to generate highly reactive cationic species.

Anion Abstraction: Lewis acidic boranes can abstract anions such as halides (F⁻, Cl⁻), hydrides (H⁻), or alkyl groups from other molecules. For instance, B(C₆F₅)₃ is widely used as a co-catalyst in olefin polymerization, where it abstracts an alkyl group from a metallocene precursor to generate the active cationic polymerization catalyst. The resulting borate anion, such as [R-B(C₆F₅)₃]⁻, is very large and weakly coordinating, which helps to stabilize the highly reactive cation.

Weakly Coordinating Anions (WCAs): Borate anions, particularly those with bulky and electron-withdrawing substituents like perfluorinated groups, are archetypal weakly coordinating anions. Their charge is highly delocalized over the large structure, making them chemically robust and non-nucleophilic. This property is crucial for stabilizing reactive cations in solution.

Coordination Dynamics: The process of anion binding and release is a dynamic equilibrium. Cationic coordination cages featuring borate anions have been studied to understand the dynamics of anion exchange and encapsulation. In some systems, the decoration of a triarylborane with peripheral cationic groups (e.g., phosphonium (B103445) or ammonium) creates a synergistic effect, where the Coulombic attraction from the cation and the Lewis acidity of the boron center work in concert to capture anions with high affinity, even in aqueous solutions. The coordination can be further stabilized by the formation of chelate structures involving the anion, the boron atom, and the cationic group.

Tris 1h,1h Perfluorohexyl Borate As a Weakly Coordinating Anion Wca in Advanced Systems

Design Principles for Enhanced Weakly Coordinating Anions

The efficacy of a weakly coordinating anion is determined by its ability to be chemically inert and to minimize electrostatic interactions with a cation. The design of advanced WCAs, including perfluoroalkylborates like Tris(1H,1H-perfluorohexyl)borate, is guided by several key principles derived from both theoretical and experimental studies.

Charge Delocalization: A primary strategy is to delocalize the negative charge over a large molecular surface. In borate (B1201080) anions, this is achieved by attaching strongly electron-withdrawing groups to the central boron atom. The inductive effect of these groups pulls electron density away from the boron center, effectively dispersing the negative charge and reducing the anion's nucleophilicity. Fluorinated organic substituents are particularly effective in this role due to the high electronegativity of fluorine. Computational studies on related tris(fluoroaryl)boranes have shown that the placement of fluorine atoms significantly impacts the Lewis acidity of the parent borane (B79455), which in turn influences the coordinating ability of the resulting borate anion nih.gov.

Steric Hindrance: The anion must be sterically bulky to physically prevent close association with the cation. Large substituents create a protective shield around the central atom (boron, in this case), hindering coordination. The long and rigid 1H,1H-perfluorohexyl chains in this compound serve this purpose effectively. This steric protection is crucial for preventing anion degradation, a common failure pathway when stabilizing highly electrophilic cations nih.gov.

The combination of these design elements results in an anion that is a poor nucleophile and a weak base, fulfilling the requirements for a WCA. The table below summarizes these core design principles.

| Design Principle | Mechanism | Role of Perfluorohexyl Group |

| Charge Delocalization | Inductive electron withdrawal by electronegative fluorine atoms disperses the negative charge away from the boron center. | The numerous fluorine atoms on the hexyl chains provide a powerful inductive effect, enhancing charge delocalization. |

| Steric Hindrance | Large, bulky groups physically obstruct the cation from closely approaching and coordinating to the boron center. | The three long perfluorohexyl chains create a significant steric barrier, effectively shielding the boron atom. |

| Chemical Inertness | Strong C-F bonds and the saturated nature of the alkyl chains resist chemical attack by reactive species. | The perfluorinated nature of the chains imparts high stability against oxidation and other chemical degradation pathways. |

Stabilization of Highly Reactive Cationic Species by Perfluorohexylborate Counterions

A primary application of WCAs is the stabilization of cations that are too reactive to be isolated with traditional counterions like halides or tetrafluoroborate. Perfluoroalkylborate anions are considered promising candidates for this role nih.gov. Highly electrophilic or oxidizing cations can abstract a fragment from or coordinate strongly to more reactive anions, leading to decomposition.

The this compound anion, by virtue of its design, is expected to be an effective counterion for a wide range of challenging cations. Its low nucleophilicity and steric bulk should prevent the anion itself from reacting with or coordinating to the cation, thereby preserving the cation's intrinsic reactivity for study or subsequent chemical transformations nih.gov. While the broader class of highly fluorinated borates has been instrumental in isolating silylium ions, borinium cations, and other reactive p-block cations, specific documented examples detailing the use of this compound for such purposes are not extensively reported in the available literature nih.gov. The principles of WCA design strongly suggest its suitability for such applications, positioning it as a valuable tool in synthetic and mechanistic chemistry.

Impact on Ionic Self-Assembly and Solution Structure in Fluorous Solvents

The behavior of ions in solution is heavily influenced by the properties of the solvent. In solvents of very low polarity, such as fluorous media, ions have a strong tendency to associate into larger aggregates due to powerful electrostatic forces. The structure of these aggregates is dictated by a delicate balance of ion-ion interactions, ion-solvent interactions, and steric effects.

While specific studies on the solution structure of this compound salts in fluorous solvents are not detailed in the available literature, research on analogous systems provides valuable insight. For instance, salts containing large, fluorophilic anions have been shown to form distinct self-assembled structures in fluorous solutions. The fluorinated peripheries of the anions preferentially interact with the fluorous solvent, while the ionic cores are shielded from this non-polar environment. This can lead to the formation of well-defined aggregates, such as ion pairs, triplets, or even larger, ordered structures like cylindrical micelles. The size and shape of the anion, along with the nature of the cation, are critical in determining the specific type of ionic self-assembly that occurs. The significant fluorophilic character and steric profile of this compound suggest that its salts would exhibit complex and potentially useful self-assembly behavior in fluorous environments.

Applications in Catalysis and Reaction Mechanisms

Organoborane-Catalyzed Reactions

Highly fluorinated organoboranes are potent Lewis acids utilized in a variety of catalytic transformations. Their high electrophilicity, stemming from the electron-withdrawing nature of the fluoroalkyl or fluoroaryl groups, is central to their catalytic activity.

Hydride Transfer Reactions Mediated by Perfluorinated Boranes

Hydride transfer reactions are a cornerstone of organoborane catalysis, enabling reductions and other transformations. Strong Lewis acidic boranes, such as Tris(pentafluorophenyl)borane (B72294), are known to abstract a hydride ion (H⁻) from silicon hydrides. mdpi.com This process generates a highly reactive hydridoborate anion, [(C₆F₅)₃BH]⁻, which can then deliver the hydride to an electrophilic center, facilitating reactions like the reduction of carbonyls and imines. mdpi.comnih.gov There is currently no scientific literature documenting the mediation of such hydride transfer reactions specifically by Tris(1h,1h-perfluorohexyl)borate.

Activation of Si-H and Si-OR Bonds in Polysiloxane Chemistry (Piers–Rubinsztajn Reaction)

The Piers–Rubinsztajn reaction is a powerful method for forming siloxane bonds (Si-O-Si) under mild conditions, catalyzed by Tris(pentafluorophenyl)borane. mcmaster.carsc.orgnih.gov The reaction proceeds via the B(C₆F₅)₃-catalyzed condensation of a hydrosilane (R₃Si-H) and an alkoxysilane (R'₃Si-OR''), releasing a hydrocarbon byproduct. mdpi.com This dehydrocarbonative coupling is highly efficient for the synthesis of well-defined silicone oligomers and polymers. mcmaster.canih.gov The mechanism involves the activation of the Si-H bond by the borane (B79455) catalyst. mdpi.com Research detailing the use of this compound as a catalyst for the Piers-Rubinsztajn reaction has not been reported.

Functionalization of Alkenes via Lewis Acid Catalysis

Perfluorinated boranes can act as potent Lewis acid catalysts for the functionalization of alkenes. For instance, Tris(pentafluorophenyl)borane catalyzes various transformations, including hydroboration and other addition reactions. cardiff.ac.uk However, there are no available studies or data concerning the application of this compound in the Lewis acid-catalyzed functionalization of alkenes.

Polymerization Catalysis

The utility of highly Lewis acidic boranes extends to polymerization, particularly in the activation of metal-based catalysts for the production of polyolefins.

Activation of Metal Catalysts for Olefin Polymerization

In the field of olefin polymerization, boranes like Tris(pentafluorophenyl)borane are widely used as co-catalysts. They activate metallocene and other post-metallocene pre-catalysts by abstracting an alkyl group from the metal center. This process generates a cationic, coordinatively unsaturated metal-alkyl species, which is the active catalyst for polymerization, and a bulky, non-coordinating borate (B1201080) anion. There is no information available that confirms the use of this compound for this purpose.

Influence of Counter-Anion Structure on Polymerization Efficiency

The structure of the non-coordinating counter-anion, formed from the borane activator, is critical to the efficiency and outcome of the polymerization process. The anion's size, charge distribution, and coordinating ability directly impact the stability and reactivity of the cationic metal catalyst. A weakly coordinating anion is essential for maintaining a highly active "cation-like" metal center, which leads to efficient polymerization. While the principles of counter-anion influence are well-established, specific studies on the anion derived from this compound and its effect on polymerization efficiency are absent from the scientific literature.

Electron Transfer Processes

The interaction between a Lewis acid and a Lewis base typically results in the formation of a dative bond. However, when steric hindrance prevents this direct adduction, the components can form a "Frustrated Lewis Pair" (FLP). researchgate.net In recent years, it has been established that FLPs and even some conventional Lewis pairs can engage in single-electron transfer (SET), moving from a two-electron (heterolytic) reactivity model to a one-electron (homolytic) pathway. researchgate.netresearchgate.net This process generates a radical ion pair, consisting of a Lewis base-derived radical cation and a Lewis acid-derived radical anion. scielo.org.mxresearchgate.net

A prominent example of a Lewis acid capable of this reactivity is tris(pentafluorophenyl)borane, B(C₆F₅)₃, a compound whose high Lewis acidity is derived from the potent electron-withdrawing effects of its three pentafluorophenyl rings. nih.govresearchgate.net Studies have shown that B(C₆F₅)₃ can act as an electron acceptor in pairs with various Lewis bases, such as N,N-dialkylanilines or phosphines. researchgate.netnih.gov This SET can be induced by visible light or occur spontaneously in the dark, depending on the specific donor-acceptor pair. nih.gov The process begins with the formation of an electron donor-acceptor (EDA) complex, which can then proceed to the radical ion pair. nih.gov This fundamental reactivity allows B(C₆F₅)₃ to serve as an effective one-electron redox catalyst in various bond-forming reactions. nih.gov

Table 1: Comparison of Lewis Acidity Measures for B(C₆F₅)₃ and Other Boranes

This table presents data comparing the Lewis acidity of tris(pentafluorophenyl)borane against other fluoroarylboranes using experimental spectroscopic methods. Higher values for Δδ(³¹P) and Acceptor Number (AN) indicate stronger Lewis acidity.

| Lewis Acid | Probe Molecule | Method | Result (Value) | Result (Unit) | Reference |

|---|---|---|---|---|---|

| B(C₆F₅)₃ | O=PEt₃ | ³¹P NMR Shift Change | 26.6 | ppm | researchgate.net |

| B(o-HC₆F₄)₃ | O=PEt₃ | ³¹P NMR Shift Change | 24.6 | ppm | researchgate.net |

| B(p-HC₆F₄)₃ | O=PEt₃ | ³¹P NMR Shift Change | 25.1 | ppm | researchgate.net |

| B(C₆F₅)₃ | Et₃PO | Gutmann-Beckett Acceptor Number | 78.1 | AN | maynoothuniversity.ie |

| B(C₆F₅)₂(C₆Cl₅) | Et₃PO | Gutmann-Beckett Acceptor Number | 75.3 | AN | maynoothuniversity.ie |

| B(C₆F₅)(C₆Cl₅)₂ | Et₃PO | Gutmann-Beckett Acceptor Number | 72.3 | AN | maynoothuniversity.ie |

In many catalytic reactions, a metal ion acts as the active center, promoting electron transfer to or from a substrate. For this to occur efficiently, especially when the metal complex is cationic, the choice of counterion is critical. The counterion must be "weakly coordinating," meaning it has a very low tendency to form a strong bond with the cationic metal center. nih.govcapes.gov.br If the anion binds too strongly, it can block the substrate's access to the metal or alter the metal's electronic properties, thereby inhibiting the desired electron transfer event.

Highly fluorinated borates are archetypal weakly coordinating anions (WCAs). Anions such as tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, are widely used in catalysis for this reason. nih.gov Their bulkiness and the delocalization of the negative charge across the fluorinated aryl rings make them chemically robust and poor nucleophiles. researchgate.net In the context of metal-promoted electron transfer, the role of the borate anion is not to participate directly in the electron transfer but to enable it by maintaining the metal cation in a highly reactive, electrophilic state. researchgate.net

Table 2: Effect of Borate Anion Structure on Propene Polymerization Activity

This table shows the relative activity of a zirconocene (B1252598) polymerization catalyst with different weakly coordinating borate anions. The activity serves as an indicator of the anion's ability to promote the catalytic process at the metal center.

| Anion (X⁻) in [(SBI)ZrMe]⁺X⁻ | Relative Polymerization Activity | Relative Activation Barrier (ΔΔG‡) | Reference |

|---|---|---|---|

| [CN{B(C₆F₅)₃}₂]⁻ | Highest | 0 kJ mol⁻¹ (Reference) | researchgate.net |

| [B(C₆F₅)₄]⁻ | High | +1.1 kJ mol⁻¹ | researchgate.net |

| [Ni{CNB(C₆F₅)₃}₄]²⁻ | Moderate | +4.1 kJ mol⁻¹ | researchgate.net |

| [MeB(C₆F₅)₃]⁻ | Lowest | +10.7 to +12.8 kJ mol⁻¹ | researchgate.net |

Coordination Chemistry of Tris 1h,1h Perfluorohexyl Borate Derivatives

Synthesis and Characterization of Metal Complexes with Perfluoroalkyl-Substituted Borate (B1201080) Ligands

The synthesis of metal complexes with perfluoroalkyl-substituted borate ligands typically involves the reaction of a metal precursor with a pre-synthesized or in-situ generated borate ligand. A common strategy is the reaction of a metal halide with the potassium or sodium salt of the desired borate ligand. zu.edu.ly For instance, zinc(II), nickel(II), and cobalt(II) complexes of a fluorinated tris(pyrazolyl)borate ligand have been prepared by reacting the corresponding metal chloride with the ligand in methanol (B129727). zu.edu.ly Similarly, the potassium salt of the fluorinated tris(pyrazolyl)borate ligand [HB(3-(CF3)Pz)3]− can be synthesized in high yield from the reaction of the corresponding pyrazole (B372694) with KBH4. zu.edu.ly

Another approach involves the direct treatment of an electron-rich metal complex with a perfluorinated borane (B79455). This postsynthetic functionalization has been demonstrated with the rhodium(I) compound [(η5-C9H7)Rh(PPh3)2], which reacts with perfluorinated boranes to install borate functions on the indenyl ligand. nih.gov

Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques. Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) is a powerful tool for elucidating the structure and bonding within these complexes. zu.edu.lyacs.org For example, the ¹⁹F NMR chemical shifts of perfluoroalkyl cobalt(III) fluoride (B91410) complexes are particularly informative. researchgate.net Infrared (IR) spectroscopy helps to identify characteristic vibrational modes, such as the B-H and C-F stretches. zu.edu.lyresearchgate.net Elemental analysis and mass spectrometry are used to confirm the stoichiometry of the complexes. zu.edu.lycu.edu.eg Single-crystal X-ray diffraction provides definitive structural information, revealing details about coordination geometries and intermolecular interactions. researchgate.netresearchgate.net

A variety of metal complexes with perfluoroalkyl-substituted borate ligands have been synthesized and characterized, including those of:

Coinage Metals (Cu, Ag, Au): Ethylene (B1197577) adducts of copper(I) tris(pyrazolyl)borates have been prepared and shown to be stable towards air oxidation. researchgate.net Silver(I) complexes with mixed alkyl-perfluoroalkyl tris(pyrazolyl)borate ligands have also been synthesized and structurally characterized. researchgate.net A tris(pyridyl)borate ligand with a fluorine-lined pocket has been used to stabilize ethylene complexes of copper, silver, and gold. rsc.org

Group 12 Metals (Zn, Cd, Hg): The synthesis and molecular structures of [TmtBu]MBr (M = Zn, Cd, Hg), where [TmtBu]− is a bulky tris(mercaptoimidazolyl)borate ligand, have been reported. researchgate.net

Lanthanides: Bis-tris(pyrazolyl)borate lanthanide/aluminum heterobimetallic trihydride complexes have been synthesized and their reactivity investigated. nih.gov

Beryllium: Heteroleptic 1-tris(pyrazolyl)borate beryllium complexes have been synthesized and characterized. researchgate.net

Influence of Fluorination on Ligand Properties and Metal Coordination Geometries

The introduction of perfluoroalkyl groups onto borate ligands significantly alters their electronic and steric properties, which in turn influences their coordination behavior and the geometry of the resulting metal complexes.

Electronic Effects: The high electronegativity of fluorine atoms leads to a strong electron-withdrawing effect. researchgate.net This has several consequences:

Increased Lewis Acidity of the Metal Center: The electron-withdrawing nature of the fluorinated ligand enhances the Lewis acidity of the coordinated metal ion. researchgate.net This increased acidity can facilitate the coordination of additional, weakly coordinating ligands. researchgate.net

Modulation of Redox Properties: The electronic properties of the ligand can influence the redox potential of the metal center.

Weakened Back-Bonding: In complexes with d¹⁰ metal ions like copper(I), the electron-withdrawing fluorinated ligands can lead to minimal π-back-bonding from the metal to other ligands, such as alkenes and alkynes. researchgate.net

Steric Effects: The bulky nature of perfluoroalkyl groups creates a unique steric environment around the metal center.

Encapsulation of the Metal Ion: The perfluoroalkyl groups can partially or fully encapsulate the metal ion, creating a fluorine-rich pocket. researchgate.netresearchgate.net This encapsulation can provide steric protection to the metal center and influence its reactivity. rsc.org

Control of Coordination Geometry: The steric bulk of the ligand can dictate the coordination number and geometry of the metal complex. For example, in some tris(pyrazolyl)borate complexes, the ligand may bind in a κ²-fashion, leaving one donor arm uncoordinated, due to steric constraints. researchgate.netrsc.org In contrast, less sterically demanding ligands may allow for the more common κ³-coordination. The interplay between steric and electronic effects can lead to distorted coordination geometries, such as distorted tetrahedral or octahedral arrangements. researchgate.netresearchgate.net

The table below summarizes the influence of fluorination on ligand properties and the resulting coordination geometries:

| Property | Influence of Fluorination | Impact on Metal Coordination |

| Electronic | Strong electron-withdrawing effect | Increases Lewis acidity of the metal center |

| Modulates redox properties of the metal | ||

| Can weaken π-back-bonding interactions | ||

| Steric | Increased bulk and creation of a fluorine-rich environment | Encapsulates and sterically protects the metal ion |

| Influences coordination number and geometry (e.g., κ² vs. κ³ binding) | ||

| Can lead to distorted coordination geometries |

Applications in Organometallic Chemistry and f-Block Cation Stabilization

The unique properties of metal complexes with perfluoroalkyl-substituted borate ligands have led to their exploration in various areas of organometallic chemistry and for the stabilization of highly reactive cations.

Organometallic Chemistry:

Catalysis: The enhanced Lewis acidity of the metal center in these complexes can be beneficial for catalysis. For instance, a cobalt complex with a partly fluorinated tris(pyrazolyl)borate ligand showed faster catalytic oxidation of cyclohexane (B81311) compared to its non-fluorinated analog. researchgate.net The incorporation of boron functionalities into transition-metal catalysts is a promising strategy to improve catalytic performance, including in hydrogenation reactions. nih.gov Perfluoroalkyl cobalt(III) fluoride complexes have also been shown to be active in catalytic fluorination reactions. researchgate.net

Stabilization of Reactive Species: These ligands can stabilize reactive organometallic species. For example, fluorinated tris(pyrazolyl)borate ligands have been used to isolate stable ethylene adducts of copper(I), which are otherwise prone to decomposition. researchgate.net

Postsynthetic Functionalization: The reaction of perfluorinated boranes with organometallic complexes provides a convenient route to bifunctional ligands, which can have applications in catalysis. nih.govacs.org

f-Block Cation Stabilization: The stabilization of f-block cations is a significant challenge due to their high Lewis acidity and reactivity. The weakly coordinating nature of perfluoroalkyl-substituted borate anions makes them suitable for this purpose. While direct references to "Tris(1H,1H-perfluorohexyl)borate" in f-block chemistry were not found in the provided search results, the principles of using weakly coordinating anions are well-established. Heterobimetallic trihydride complexes containing lanthanides (f-block elements) and aluminum, supported by bis-tris(pyrazolyl)borate ligands, have been synthesized. nih.gov These complexes demonstrate the utility of tris(pyrazolyl)borate ligands in f-block chemistry and their potential for cooperative reactivity between different metal centers. nih.gov The synthesis of [Sm(Tp)₂(N″)] (where Tp = hydrotris(1-pyrazolyl)borate) further highlights the use of these ligands with lanthanides. nih.gov

Supramolecular Organization in Metal-Perfluorohexylborate Systems

The presence of perfluoroalkyl chains in borate ligands can drive the formation of ordered supramolecular structures in the solid state and in solution. researchgate.net This self-assembly is governed by a combination of non-covalent interactions.

Fluorophilic Interactions: The strong tendency of fluorinated segments to segregate from hydrocarbon segments can lead to the formation of fluorous domains. This "fluorous effect" is a key driving force for the supramolecular organization of these complexes.

Hydrogen Bonding: When the ligand contains hydrogen bond donors, such as the N-H groups in tris(pyrazolyl)borate ligands, these can participate in the formation of extended networks. nih.gov For example, the ammonia (B1221849) adduct of tris(pentafluorophenyl)boron forms supermolecules assembled through hydrogen bonding. nih.gov

These interactions can lead to the formation of various supramolecular architectures, from simple dimers to complex one-, two-, or even three-dimensional networks. nih.govpreprints.org For instance, co-crystallization of (C₆F₅)₃B·NH₃ with divergent hydrogen-bond acceptors like pyrazine (B50134) and 4,4'-bipyridine (B149096) results in the formation of infinite one-dimensional chains and two-dimensional networks, respectively. nih.gov Supramolecular systems containing B–N frustrated Lewis pairs of tris(pentafluorophenyl)borane (B72294) and triphenylamine (B166846) derivatives have also been investigated. thieme-connect.de

The study of these supramolecular systems is important for the development of new materials with tailored properties, such as porous materials for gas storage or separation, and for understanding the principles of molecular recognition and self-assembly. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and stability of borate (B1201080) esters and related compounds. These computational studies are crucial for understanding the fundamental properties that govern their reactivity.

The introduction of fluorine substituents into boronic structures significantly influences their properties. DFT calculations have shown that fluorine substituents increase the acidity of boronic acids. This effect is position-dependent, with the strongest influence observed for ortho-substituted compounds due to the formation of an intramolecular B-O···F hydrogen bond. In contrast, the acidity increase is smaller for para-substituents due to the balancing of inductive and mesomeric effects. mdpi.com

DFT has also been instrumental in predicting the preferred isomers and studying the structural features of various borane (B79455) clusters. biointerfaceresearch.com The computed geometries, nuclear magnetic resonance (NMR) chemical shifts, and molecular orbital (MO) analyses from DFT calculations are often in good agreement with experimental data, providing a powerful tool for understanding the structural features of these complex molecules. biointerfaceresearch.com For instance, DFT calculations have been successfully used to overcome experimental challenges, such as disorder in crystal structures, to provide accurate bonding interactions. biointerfaceresearch.com

Approximate DFT is a computationally efficient method suitable for high-throughput screening and discovery of new materials. bohrium.com However, it is important to note that current approximate implementations of DFT can produce significant errors, particularly for transition metal chemistry, which can reduce its accuracy. bohrium.com

The stability of borate esters is a key factor in their application. For example, some boronic esters have been observed to be unstable in the presence of polar solvents and dissociated ionic species. mdpi.com Computational studies help in understanding these stability issues and in designing more robust compounds.

Computational Analysis of Lewis Acidity and Anion Coordinating Ability

Computational methods are pivotal in quantifying the Lewis acidity and anion coordinating ability of borate compounds, which are key determinants of their catalytic activity and utility in various applications.

The Lewis acidity of boranes can be tuned by the judicious placement of fluorine atoms. nih.gov Computational studies on tris(fluoroaryl)boranes have shown that fluorine substitution at the 2-position significantly increases the binding energy to Lewis bases like NMe3 and PMe3, thereby enhancing Lewis acidity. nih.gov Conversely, substitution at the 4-position has little effect, and substitution at the 6-position can decrease binding energy due to steric hindrance. nih.gov This additive relationship between fluorine position and Lewis acidity allows for the rational design of boranes with specific acidities. nih.gov

Cage-shaped borate esters exhibit enhanced Lewis acidity compared to their open-shaped counterparts. nih.gov Computational analysis reveals that the cage structure leads to a more accessible Lowest Unoccupied Molecular Orbital (LUMO) with lower eigenvalues. nih.gov A larger C-O-B-O dihedral angle in these cage structures results in less overlap between the oxygen lone pair and the vacant boron p-orbital, further increasing Lewis acidity. nih.gov

The fluoride (B91410) ion affinity (FIA) is a computationally derived measure of Lewis acidity. Studies have shown a correlation between the calculated fluoride affinity of boranes and their reactivity in processes like nucleophilic fluorination. chemrxiv.org A sufficient fluoride affinity is necessary for the borane to react with a fluoride source, but an excessively high affinity can lead to the formation of overly stable fluoroborate salts that are poor fluoride donors. chemrxiv.org

The coordinating ability of anions is another critical factor. A computational scale has been developed to quantify the weakly coordinating character of various anions and solvents towards metal ions. nih.gov This is based on the probability of an anion being coordinated to a metal center versus existing as a non-coordinating counterion in a crystal structure. nih.gov Such computational tools are invaluable for predicting and understanding the behavior of borate anions in complex systems.

Table 1: Calculated Fluoride Affinity and Lewis Acidity Parameters for Selected Boranes

| Borane | Calculated Fluoride Affinity (kJ mol⁻¹) (relative to Me₃Si⁺) | Lewis Acidity Trend | Reference |

| BEt₃ | ~110 | Moderate | chemrxiv.org |

| 3,5-(CF₃)₂C₆H₃–BPin | ~110 | Moderate | chemrxiv.org |

| Tris(fluoroaryl)boranes (ortho-F) | Higher | High | nih.gov |

| Tris(fluoroaryl)boranes (para-F) | Lower | Moderate | nih.gov |

| Cage-shaped borate esters | Lower LUMO Eigenvalues | Enhanced | nih.gov |

This table is for illustrative purposes and the values are approximate, based on findings from the cited literature. The fluoride affinity values are relative to a reference compound and serve to show trends.

Mechanistic Insights into Catalytic Cycles using Computational Methods

Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of catalytic reactions involving borate compounds. These studies provide detailed insights into reaction pathways, transition states, and the roles of various species in the catalytic cycle.

For instance, in the copper-catalyzed monodefluoroborylation of gem-difluoroalkenes, DFT calculations have been used to understand the stereoselectivity of the reaction. acs.org The proposed catalytic cycle involves the formation of an active LCu-Bpin catalyst, which then reacts with the substrate. The rotation around a C-C single bond in an alkylcopper(I) intermediate leads to different conformational isomers. DFT calculations can reveal the relative stabilities of these isomers, explaining why one stereoisomer of the product is preferentially formed. acs.org

Computational studies have also been employed to investigate borate-catalyzed direct amidation reactions. imperial.ac.uk By modeling the reaction at a specific level of theory (e.g., B3LYP+GD3+BJ/Def2-TZVPP), researchers can map out the energy landscape of the catalytic cycle, identifying key intermediates and transition states. imperial.ac.uk

In the context of electrochemical reactions, quantum chemical studies have been used to unravel the details of the borate-catalyzed electrochemical reduction of phosphine (B1218219) oxide, supporting a proposed ECrECi mechanism. nih.gov

The role of the borane catalyst in phase-transfer fluorination has also been investigated computationally. rsc.org These studies highlight that while a strong B-F bond is expected, effective catalysis depends on a balance of factors, including the Lewis acidity of the borane and the interaction with the counter-ion (e.g., Cs⁺). chemrxiv.orgrsc.org The ligation of the cation can significantly affect the B-F bond strength and thus the efficiency of fluoride transfer. chemrxiv.org

Table 2: Examples of Computational Methods Applied to Catalytic Cycles

| Catalytic Reaction | Computational Method | Key Insights Gained | Reference |

| Copper-catalyzed monodefluoroborylation | DFT | Stereoselectivity based on stability of conformational isomers | acs.org |

| Borate-catalyzed direct amidation | DFT (B3LYP+GD3+BJ/Def2-TZVPP) | Elucidation of reaction pathways and intermediates | imperial.ac.uk |

| Electrochemical reduction of phosphine oxide | Quantum Chemistry | Support for the ECrECi mechanism | nih.gov |

| Phase-transfer fluorination | DFT | Role of borane Lewis acidity and cation ligation | chemrxiv.orgrsc.org |

Predictive Modeling for Novel Perfluorinated Borate Compounds

Predictive modeling, often leveraging computational screening and machine learning, is an emerging and powerful approach for the discovery and design of novel perfluorinated borate compounds with desired properties.

High-throughput computational screening can be used to explore a vast chemical space of potential catalyst candidates. rsc.org For example, a computational framework can be designed to predict the activity of catalysts for a specific reaction, such as the oxygen evolution reaction. rsc.org By screening a large database of compounds, this approach can identify promising candidates for experimental synthesis and testing. rsc.org

Machine learning models can be trained on existing data to predict the properties of novel compounds. nih.gov For instance, a machine learning model trained on a set of known per- and polyfluoroalkyl substances (PFAS) was used to generate over 260,000 novel PFAS molecules. nih.gov These generated molecules can then be screened computationally for desired properties, such as low toxicity and high industrial suitability. nih.gov

Predictive modeling is also crucial for understanding and navigating complex composition-structure-property relationships in materials like borate glasses. nih.gov By using a design of mixtures (DoM) approach, polynomial equations can be generated to predict how different components influence various material properties. nih.gov This allows for the optimization of glass compositions for specific applications. nih.gov

In the context of designing safer chemicals, predictive modeling can be used to estimate properties like partition coefficients for new perfluorinated compounds. researchgate.net By combining limited experimental data with electronic structure calculations, it is possible to develop models that can predict the environmental behavior of novel compounds. researchgate.net

The combination of these predictive modeling techniques accelerates the discovery and development of new perfluorinated borate compounds with tailored properties for a wide range of applications, from catalysis to materials science.

Future Research Directions and Emerging Trends

Integration of Tris(1H,1H-perfluorohexyl)borate in Multi-Component Catalytic Systems

The strong Lewis acidic nature of this compound, anticipated from the electron-withdrawing perfluorohexyl chains, positions it as a prime candidate for applications in multi-component catalytic systems. A significant area of future research will likely involve its use in Frustrated Lewis Pair (FLP) chemistry. FLPs are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, are unable to form a classical adduct. This "frustration" leads to unique reactivity, most notably the activation of small molecules like H₂, CO₂, and olefins.

Future investigations are expected to explore the pairing of this compound with a variety of bulky phosphines, amines, and other Lewis bases to form novel FLPs. The performance of these new FLPs will likely be benchmarked against established systems based on boranes like B(C₆F₅)₃ in a range of catalytic transformations, including hydrogenation, hydrosilylation, and CO₂ reduction. A key research question will be how the electronic and steric properties of the 1H,1H-perfluorohexyl groups influence the reactivity and stability of the resulting FLPs compared to perfluoroaryl boranes.

The table below outlines potential research avenues for this compound in multi-component catalysis.

| Research Avenue | Investigated Reaction | Potential Lewis Base Partners |

| Homogeneous Catalysis | Hydrogenation of hindered alkenes and alkynes | Bulky phosphines (e.g., P(tBu)₃, PCy₃) |

| CO₂ Reduction | Catalytic reduction of CO₂ to methanol (B129727) or formates | Sterically demanding amines |

| Polymerization | Ring-opening polymerization of lactones and epoxides | N-heterocyclic carbenes (NHCs) |

Exploration of Sustainable Synthetic Pathways for Fluorinated Borate (B1201080) Compounds

The development of environmentally benign and efficient synthetic methods for preparing fluorinated borate compounds is a critical research area. Traditional syntheses often rely on organometallic reagents and volatile organic solvents, which present environmental and safety concerns. Future research will undoubtedly focus on developing greener synthetic routes to this compound and related compounds.

One promising direction is the exploration of solvent-free or "on-water" reaction conditions. Another avenue involves the use of more sustainable starting materials and reagents, potentially avoiding the use of highly reactive and hazardous organolithium or Grignard reagents. The development of catalytic methods for the direct borylation of fluorinated alkanes, while challenging, represents a long-term goal for the sustainable production of this class of compounds.

The following table summarizes potential sustainable synthetic strategies for fluorinated borates.

| Synthetic Strategy | Key Features | Potential Advantages |

| Mechanochemistry | Solvent-free synthesis using ball milling | Reduced solvent waste, potential for new reactivity |

| Flow Chemistry | Continuous production in microreactors | Improved safety, scalability, and process control |

| Hydroboration | Direct addition of B-H bonds across C=C double bonds | Atom-economical, avoids pre-functionalized starting materials |

| Catalytic C-H Borylation | Direct conversion of C-H to C-B bonds | Step-economical, reduces waste |

Advanced Spectroscopic Characterization Techniques for Reactive Intermediates

A deeper understanding of the catalytic cycles involving this compound necessitates the use of advanced spectroscopic techniques to identify and characterize transient reactive intermediates. While standard techniques like NMR and IR spectroscopy are invaluable, future research will increasingly rely on more sophisticated methods to probe the fast and complex reaction mechanisms.

In-situ spectroscopic techniques, which allow for the monitoring of reactions as they occur, will be particularly crucial. nih.gov For instance, variable-temperature NMR spectroscopy can be employed to study the dynamics of Lewis acid-base adduct formation and the activation of small molecules by FLPs. nih.gov Furthermore, advanced techniques such as rapid-scan infrared spectroscopy and stopped-flow UV-Vis spectroscopy can provide kinetic and structural information on short-lived intermediates. The application of these techniques will be essential for elucidating the precise role of this compound in catalytic processes and for the rational design of more efficient catalysts.

The table below highlights advanced spectroscopic methods and their potential applications in studying this compound chemistry.

| Spectroscopic Technique | Information Gained | Example Application |

| In-situ NMR Spectroscopy | Real-time monitoring of reaction progress, identification of intermediates | Studying the kinetics of H₂ activation by a this compound-based FLP |

| Low-Temperature Spectroscopy | Trapping and characterization of unstable species | Observing the formation of a Lewis acid-base adduct at low temperatures |

| 2D NMR (e.g., EXSY) | Elucidating exchange processes and dynamic equilibria | Probing the dynamics of ligand exchange on the boron center |

| EPR Spectroscopy | Characterization of paramagnetic species | Investigating single-electron transfer processes in catalytic cycles |

Theoretical Predictions for Enhanced Reactivity and Selectivity in Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Future research on this compound will heavily rely on theoretical calculations to complement experimental studies. DFT calculations can provide valuable insights into the electronic structure, Lewis acidity, and steric properties of the borate and its complexes.

Theoretical models can be used to predict the reactivity of new FLPs incorporating this compound, guiding the selection of the most promising Lewis base partners for specific catalytic applications. nih.gov Furthermore, computational studies can elucidate reaction mechanisms, identify transition states, and calculate activation barriers, providing a detailed understanding of the catalytic cycle. This predictive power will be instrumental in the rational design of new catalysts with enhanced reactivity and selectivity, accelerating the discovery of novel applications for this compound.

The following table outlines key areas where theoretical predictions can advance the understanding of this compound catalysis.

| Theoretical Approach | Predicted Property | Impact on Research |

| Calculation of Fluoride (B91410) Ion Affinity (FIA) | Quantitative measure of Lewis acidity | Comparison with other Lewis acids and prediction of reactivity |

| Modeling of Reaction Pathways | Elucidation of reaction mechanisms and transition state structures | Rational design of catalysts with lower activation barriers |

| Analysis of Non-Covalent Interactions | Understanding the role of fluorine-fluorine and other weak interactions | Guiding the design of catalysts with specific steric and electronic properties |

| Prediction of Spectroscopic Properties | Aiding in the interpretation of experimental spectra | Confirmation of the structure of experimentally observed species |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tris(1H,1H-perfluorohexyl)borate, and how can purity be verified?

- Methodological Answer : Synthesis typically involves reacting boron precursors with perfluorohexyl ligands under anhydrous conditions. Purity verification requires a combination of ¹H/¹⁹F NMR spectroscopy to confirm ligand coordination and absence of unreacted precursors. Quantitative analysis via ESI-MS can detect trace impurities, while elemental analysis validates stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound's structural integrity?

- Methodological Answer : ¹H and ¹⁹F NMR are critical for assessing ligand environments and fluorine substitution patterns. FT-IR spectroscopy identifies B-O and C-F stretching vibrations (600–1200 cm⁻¹). X-ray crystallography resolves precise geometry, but alternative methods like Raman spectroscopy or TGA/DSC (for thermal stability) are recommended if crystals are unavailable .

Q. What precautions are necessary when handling this compound to ensure experimental reproducibility?

- Methodological Answer : Store under inert gas (argon/nitrogen) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DMF) and rigorously dry glassware. Waste must be segregated for professional disposal due to persistent fluorinated byproducts. Glovebox use is advised for air-sensitive reactions .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its Lewis acidity in catalytic applications?

- Methodological Answer : The strong electron-withdrawing effect of perfluorohexyl groups enhances boron's electrophilicity. Compare its Lewis acidity to non-fluorinated analogs using Gutmann-Beckett donor number assays or ¹¹B NMR chemical shift analysis (δ ~0–5 ppm for strong Lewis acids). Catalytic activity in polymerization or hydrosilylation reactions can be benchmarked against tris(pentafluorophenyl)borane .

Q. What experimental strategies can mitigate interference from this compound complexation in reaction systems?

- Methodological Answer : For substrates with hydroxyl/carboxyl groups (e.g., sugars, carboxylic acids), pre-complexation studies via titration calorimetry or NMR line-broadening quantify binding constants. Use borate-free buffers (e.g., phosphate instead of Tris) in aqueous systems to avoid competing interactions. TOPSY (T₁/T₂-ordered projection spectroscopy) helps visualize relaxation effects in NMR datasets .

Q. How can researchers reconcile contradictory data arising from this compound's dual role as a catalyst and reactant?

- Methodological Answer : Employ control experiments with stoichiometric vs. catalytic borate amounts. In situ NMR monitoring tracks borate consumption and product formation. For conflicting kinetic data, multivariate analysis (PCA/PLS) of reaction parameters (temperature, solvent polarity) identifies dominant variables. Cross-validate with DFT calculations to model transition states .

Q. What methodologies enable precise measurement of this compound's binding constants with diol-containing substrates?

- Methodological Answer : Isothermal titration calorimetry (ITC) directly measures enthalpy changes upon binding. Fluorescence quenching assays (using borate-fluorophore conjugates) provide sub-μM sensitivity. For NMR, analyze chemical shift perturbations (e.g., mannitol or citrate systems) to calculate association constants (Kₐ) and stoichiometry .

Data Contradiction Analysis

- Example : If borate’s complexation effects are negligible in some studies but significant in others, assess the biological vs. experimental variance . In metabolic studies, inter-individual variation (e.g., urinary metabolite profiles) often outweighs borate-induced artifacts. Use population-scale PCA (Fig. 5C in ) to confirm that borate’s impact is minor relative to biochemical diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.